molecular formula C23H36ClN B12845657 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride

2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride

Cat. No.: B12845657
M. Wt: 362.0 g/mol
InChI Key: XYZUZBPXERWCNI-UHFFFAOYSA-M
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Description

2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the 2,6-diisopropylphenyl group and the azaspirodecane core contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride involves several steps. One common method includes the treatment of 2-(2,6-diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium hydrogen dichloride with two equivalents of lithium diethylamide . This reaction is typically carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride can be compared with other similar compounds such as:

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Both compounds contain the 2,6-diisopropylphenyl group, but differ in their core structures.

    2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene hydrogen chloride: This compound is structurally similar but differs in its chloride ion content.

The uniqueness of 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4

Properties

Molecular Formula

C23H36ClN

Molecular Weight

362.0 g/mol

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene;chloride

InChI

InChI=1S/C23H36N.ClH/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23;/h10-12,16-18H,7-9,13-15H2,1-6H3;1H/q+1;/p-1

InChI Key

XYZUZBPXERWCNI-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CC3(CCCCC3)CC2(C)C.[Cl-]

Origin of Product

United States

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